molecular formula C20H16O B13774645 Biphenyl-4-yl-(3-methylphenyl)methanone CAS No. 86428-83-3

Biphenyl-4-yl-(3-methylphenyl)methanone

Cat. No.: B13774645
CAS No.: 86428-83-3
M. Wt: 272.3 g/mol
InChI Key: MYYLFDRHMOSOJJ-UHFFFAOYSA-N
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Description

Biphenyl-4-yl-(3-methylphenyl)methanone, also known as 3-methyl-4’'-phenyl-benzophenone, is an organic compound with the molecular formula C20H16O and a molecular weight of 272.34 g/mol . This compound is characterized by its biphenyl and methylphenyl groups connected through a methanone linkage. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-4-yl-(3-methylphenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where biphenyl and 3-methylbenzoyl chloride are reacted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl-(3-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biphenyl-4-yl-(3-methylphenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of biphenyl-4-yl-(3-methylphenyl)methanone primarily involves its ability to absorb light and generate reactive species. As a photoinitiator, it absorbs UV or visible light, leading to the formation of free radicals that initiate polymerization reactions. The molecular targets and pathways involved include the activation of carbonyl groups and the subsequent formation of radical intermediates .

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-yl-(3-chlorophenyl)methanone
  • Biphenyl-4-yl-(3-nitrophenyl)methanone
  • Biphenyl-4-yl-(3-hydroxyphenyl)methanone

Uniqueness

Biphenyl-4-yl-(3-methylphenyl)methanone is unique due to its specific combination of biphenyl and methylphenyl groups, which confer distinct photophysical and chemical properties. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for a variety of applications in photoinitiation and material science .

Properties

CAS No.

86428-83-3

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

(3-methylphenyl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C20H16O/c1-15-6-5-9-19(14-15)20(21)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

MYYLFDRHMOSOJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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